硫链丝菌素

描述

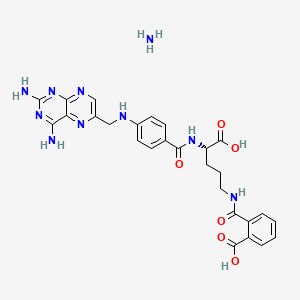

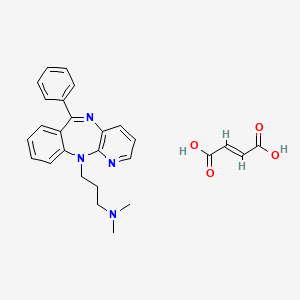

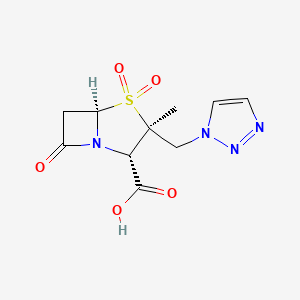

Thiostrepton is a natural cyclic oligopeptide antibiotic belonging to the thiopeptide class. It is derived from several strains of streptomycetes, such as Streptomyces azureus and Streptomyces laurentii . Thiostrepton is known for its potent activity against Gram-positive bacteria and is a natural product of the ribosomally synthesized and post-translationally modified peptide class .

作用机制

Target of Action

Thiostrepton, also known as Bryamycin, primarily targets the bacterial ribosome . It specifically binds to the GTPase-associated center within the ribosome, in a cleft formed between the N-terminal domain (NTD) of L11 and 23S rRNA loops H44 and H45 . This interaction inhibits the function of elongation factor G (EF-G), which is essential for mRNA and tRNA translocation .

Mode of Action

Thiostrepton exerts its inhibitory function by binding to the ribosome, altering the structure of rRNA-L11 protein complexes . This binding abrogates the binding of GTPase elongation factors to the 70S ribosome . The exact mechanism by which thiostrepton affects EF-G function is actively debated .

Biochemical Pathways

Thiostrepton’s action affects the protein translation process, essentially active against Gram-positive bacteria and some Gram-negative bacteria . It inhibits protein biosynthesis by preventing the normal functioning of the ribosome .

Result of Action

Thiostrepton exhibits activity against various cells by targeting specific transcription factors. For instance, it has been reported to exhibit activity against breast cancer cells through targeting the transcription factor forkhead box M1 (FOXM1) . It has also been shown to circumvent acquired cisplatin resistance in breast cancer cells under in vitro conditions .

Action Environment

The action, efficacy, and stability of thiostrepton can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and the presence of other solvents .

科学研究应用

Thiostrepton has a wide range of scientific research applications:

Biology: Thiostrepton is employed in studies involving bacterial ribosome inhibition and protein synthesis.

Medicine: It has shown potential as a therapeutic agent for treating infections caused by Mycobacterium abscessus and hepatocellular carcinoma

Industry: Thiostrepton is used in veterinary medicine as an antimicrobial agent.

生化分析

Biochemical Properties

Thiostrepton plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits bacterial protein synthesis and ribosomal GTPase activity by binding noncovalently to the 23S rRNA in the GTPase center of the 50S subunit . Thiostrepton also targets the oncogenic transcription factor FoxM1, which is involved in cancer progression and tumorigenesis . Additionally, thiostrepton has been shown to interact with heat shock proteins, such as HspA1A, Hsp70, Hsp90α, and Hsp105, in human cancer cells .

Cellular Effects

Thiostrepton exerts various effects on different types of cells and cellular processes. In breast cancer cells, thiostrepton induces cell cycle arrest at the G1 and S phases and promotes cell death by repressing FoxM1 . It also inhibits cell migration, metastasis, and transformation, which are downstream functional attributes of FoxM1 . In acute myeloid leukemia, thiostrepton induces cell death of leukemic blasts and associated macrophages . Furthermore, thiostrepton has been shown to decrease cell migration and change cell morphology from mesenchymal-like to epithelial-like structure in triple-negative breast cancer cells .

Molecular Mechanism

Thiostrepton exerts its effects at the molecular level through various mechanisms. It inhibits bacterial protein synthesis by binding to the 23S rRNA in the GTPase center of the 50S subunit . Thiostrepton also targets the FoxM1 transcription factor, preventing its activity and leading to the repression of genes involved in cancer progression . Additionally, thiostrepton induces oxidative and proteotoxic stress by upregulating stress-related genes and endoplasmic reticulum (ER) stress genes . It also triggers the upregulation of heat shock proteins, leading to the accumulation of protein aggregates and apoptosis in human cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thiostrepton change over time. Thiostrepton has been shown to induce the upregulation of several gene products in Streptomyces lividans, including the TipAS and TipAL isoforms . In human cancer cells, thiostrepton triggers the upregulation of heat shock proteins and induces apoptosis . The stability and degradation of thiostrepton in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of thiostrepton vary with different dosages in animal models. In a mouse model of DEN/PB-induced liver carcinogenesis, thiostrepton-micelles have been shown to inhibit tumor growth and induce apoptosis in cancer cells . In another study, thiostrepton was found to reduce psoriasis-like inflammation in animal models . The threshold effects and toxic or adverse effects of thiostrepton at high doses have not been extensively studied, but its potential therapeutic applications in various diseases have been demonstrated .

Metabolic Pathways

Thiostrepton is involved in various metabolic pathways, including the formation of thiazole or thiazoline from cysteine residues in the peptide chain . Cyclodehydratase tsrO and dehydrogenase tsrM catalyze these reactions, while dehydratases tsrJ, K, and S convert serine residues into dehydroalanines . Thiostrepton has also been shown to modulate the RAC1 signaling pathway via ARHGDIB, potentially reversing insulin resistance .

Transport and Distribution

Thiostrepton is transported and distributed within cells and tissues through various mechanisms. It is a natural cyclic oligopeptide antibiotic that is insoluble in water but soluble in organic solvents such as chloroform, dichloromethane, dioxane, pyridine, and glacial acetic acid . Thiostrepton’s transport and distribution within cells and tissues have not been extensively studied, but its accumulation in specific compartments or organelles has been observed .

Subcellular Localization

Thiostrepton exhibits subcellular localization in various compartments and organelles. In the malaria parasite Plasmodium falciparum, thiostrepton targets the proteasome and apicoplast, leading to the accumulation of ubiquitinated proteins and parasite elimination . The subcellular localization of thiostrepton in other cell types has not been extensively studied, but its effects on protein synthesis and stress response suggest that it may localize to the ribosome and endoplasmic reticulum .

准备方法

Thiostrepton is primarily produced through fermentation by Streptomyces laurentii. The biosynthesis involves the post-translational modification of ribosomally synthesized peptides . Industrial production methods often involve the heterologous expression of the thiostrepton biosynthetic gene cluster in non-cognate hosts to facilitate the production of thiostrepton variants . The synthetic routes include the use of fosmids harboring the entire thiostrepton biosynthetic gene cluster, which are introduced into deletion mutants to restore production levels .

化学反应分析

Thiostrepton undergoes various chemical reactions, including site- and stereoselective functionalization. One notable reaction is the Rhodium-catalyzed conjugate arylation, which allows for the modification of specific residues within the molecule . Common reagents used in these reactions include sodium or potassium salts, which are crucial for achieving high stereoselectivity . The major products formed from these reactions are thiostrepton analogues with altered amino acid residues, which retain antibacterial activity .

相似化合物的比较

Thiostrepton belongs to the thiopeptide class of antibiotics, which includes compounds such as micrococcin, nosiheptide, and GE2270 . Compared to these similar compounds, thiostrepton is unique due to its complex structure and potent activity against Gram-positive bacteria . While other thiopeptides also exhibit antibacterial properties, thiostrepton’s specific mechanism of ribosome inhibition and its effectiveness against antibiotic-resistant pathogens make it particularly valuable .

属性

CAS 编号 |

1393-48-2 |

|---|---|

分子式 |

C72H85N19O18S5 |

分子量 |

1664.9 g/mol |

IUPAC 名称 |

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,40S,46S,53S,59S)-37-[(2S)-butan-2-yl]-18-[(3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15-/t26-,30-,31-,32-,33+,34+,35+,39+,45+,47-,48-,49-,51-,52+,53+,71?,72+/m0/s1 |

InChI 键 |

NSFFHOGKXHRQEW-QCTFHWNOSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@]23CCC(=N[C@@H]2C4=CSC(=N4)[C@H]([C@H](OC(=O)C5=NC6=C(C=C[C@H]([C@@H]6O)N1)C(=C5)[C@H](C)O)C)NC(=O)C7=CSC(=N7)[C@@H](NC(=O)[C@H]8CSC(=N8)/C(=C/C)/NC(=O)[C@@H](NC(=O)C9=CSC3=N9)[C@@H](C)O)C(C)([C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |

规范 SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |

外观 |

Solid powder |

沸点 |

250 °C (sublimes) |

颜色/形态 |

Orthorhombic crystals from water White crystalline powde |

密度 |

1.432 g/cu cm at 22 °C |

熔点 |

300 dec °C Mp 297 ° dec. 297 °C (decomposes) 300°C |

Key on ui other cas no. |

18875-37-1 77160-91-9 130380-93-7 56-41-7 |

物理描述 |

OtherSolid Solid White crystalline powder; odourless |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

164000 mg/L (at 25 °C) 164 mg/mL at 25 °C Solubility in cold 80% ethanol = 0.2% Slightly soluble in ethanol, pyridine; insoluble in ether, acetone In water, 1.64X10+5 mg/L at 25 °C 204 mg/mL Solublein water Slightly soluble (in ethanol) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Abufène Alanine Alanine, L Isomer Alanine, L-Isomer L Alanine L-Alanine L-Isomer Alanine |

蒸汽压力 |

1.05X10-7 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)